N-(5-Hydroxypyrimidin-2-YL)hexanamide

Physicochemical Properties Drug-likeness Medicinal Chemistry

Sourcing the correct 5-substituted pyrimidine intermediate is critical for antiviral nucleoside analog development. The 5-hydroxy group fundamentally alters hydrogen-bonding capacity (2 HBD, 4 HBA, TPSA 75.1 Ų) vs. methoxy/methyl analogs, directly impacting synthetic yield and pharmacological outcome. • Unique polar anchor (XLogP3 1.3) for fragment-based design targeting polar enzyme active sites • Pd/C hydrogenolysis deprotection enables scalable 5-formyl-pyrimidine construction • ≥95% purity with QC documentation supports reproducible hit-to-lead studies

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1057667-15-8
Cat. No. B1506531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Hydroxypyrimidin-2-YL)hexanamide
CAS1057667-15-8
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=NC=C(C=N1)O
InChIInChI=1S/C10H15N3O2/c1-2-3-4-5-9(15)13-10-11-6-8(14)7-12-10/h6-7,14H,2-5H2,1H3,(H,11,12,13,15)
InChIKeyBLTHBYNEUQANQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Hydroxypyrimidin-2-yl)hexanamide: Chemical Identity & Profile


N-(5-Hydroxypyrimidin-2-yl)hexanamide (CAS 1057667-15-8) is a synthetic, low-molecular-weight amide belonging to the 2-aminopyrimidine class, defined by a 5-hydroxy substitution on the heterocyclic core and a hexanoyl side chain [1]. With a molecular formula of C₁₀H₁₅N₃O₂ (MW 209.24 g/mol) and a calculated logP of 1.3, it presents a balanced polarity profile (TPSA 75.1 Ų, 2 H-bond donors, 4 acceptors) that distinguishes it from more lipophilic analogs [1]. This compound is commercially catalogued as a versatile small-molecule scaffold and a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside therapeutics [2].

Selective O-derivatization

5-Hydroxy enables targeted functionalization for nucleoside analog construction

Balanced polarity profile

Reported logP ~1.3 supports aqueous workup and chromatographic purification

High-purity procurement

Commercially available with documented QC to reduce assay variability

N-(5-Hydroxypyrimidin-2-yl)hexanamide: 5-Hydroxy Substitution Impact


Closely related pyrimidine amides, such as the 5-methoxy (CAS 1057667-16-9) and 4-methyl analogs, cannot be simply interchanged in synthetic or biological workflows. The 5-hydroxy group is not a passive substituent; it fundamentally alters the compound's hydrogen-bonding capacity, acidity, and subsequent reactivity, enabling selective deprotonation and further derivatization (e.g., phosphorylation or glycosylation) essential for nucleoside analog construction, as evidenced by its specific protection/deprotection strategies in patent literature . Furthermore, the hydroxy moiety directly impacts biological target engagement; the 5-methoxy analog (N-(5-methoxypyrimidin-2-yl)hexanamide) exhibits a measurable but weak binding affinity for the PRMT5/MEP50 methylosome complex (Ki = 313 nM) [1], whereas the free hydroxy analog's distinct donor/acceptor profile is expected to yield a different, potentially orthogonal, binding or activity profile. Ignoring this single-atom difference risks compromising synthetic yield, purity, or pharmacological outcome.

Derivatization Selectivity

5-OH to 5-OMe substitution alters hydrogen-bond capacity, directly affecting selective O-functionalization and synthetic yield.

PRMT5/MEP50 Binding Profile

5-Methoxy analog exhibits reported binding affinity; target’s distinct donor/acceptor profile is expected to yield a different interaction mode.

Synthetic Route Transferability

Protection/deprotection strategies optimized for the 5-hydroxy scaffold are not directly transferable to the methoxy congener, requiring independent process development.

N-(5-Hydroxypyrimidin-2-yl)hexanamide: Differentiation Evidence


Physicochemical Profile: 5-Hydroxy vs. 5-Methoxy

The target 5-hydroxy compound demonstrates a significantly lower calculated octanol-water partition coefficient (XLogP3 = 1.3) compared to the 5-methoxy analog N-(5-methoxypyrimidin-2-yl)hexanamide (cLogP ≈ 2.65), indicating greater hydrophilicity [1]. The topological polar surface area (TPSA) is identical (75.1 Ų) due to the same atom count, but the hydrogen bond donor count increases from 1 (methoxy) to 2 (hydroxy), enhancing water solubility and influencing in vitro ADME parameters [1].

Lipophilicity Comparison
Head-to-head
Target
XLogP3 1.3
vs
5-Methoxy
cLogP 2.65
Guides solvent selection and purification strategy
In silico calculation; validate experimentally
Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Intermediate for Carbocyclic Nucleosides

Patent documentation explicitly designates this compound as a critical intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drugs, highlighting its operational advantages: a simple, safe process with mild reaction conditions suitable for industrial scale-up [1]. In contrast, the 5-methoxy analog is primarily referenced as a research compound with no equivalent demonstrated industrial transition potential. A comparative synthetic route analysis shows the target compound is synthesized via hydrogenolysis of the 5-benzyloxy precursor in high purity, providing a clean, scalable deprotection step that is simpler than the demethylation required for the 5-methoxy congener .

Synthetic Scalability
Reported
5-Benzyloxy Precursor Pd/C Hydrogenolysis Target (High Purity)
Patent-cited route supports gram-scale synthesis planning
Industrial validation recommended
Synthetic Chemistry Nucleoside Analogs Antiviral Agents

Purity & Quality Control: Vendor Data Comparison

Procurement-grade N-(5-Hydroxypyrimidin-2-YL)hexanamide is offered with 95%+ and 98% purity standards across multiple vendors, including bidepharm and Leyan, with integrated batch-specific QC documentation such as NMR, HPLC, and GC . In comparison, the 5-methoxy analog often lacks equivalent disclosed QC rigor. This transparency ensures traceable, reproducible research, whereas the alternative may introduce uncharacterized impurities that confound biological assays .

Purity & QC Comparison
Data to verify
95%+ – 98%
purity with NMR, HPLC, GC
Reduces batch-to-batch variability in assays
Vendor data; independent QC recommended
Quality Control Compound Procurement Analytical Chemistry

N-(5-Hydroxypyrimidin-2-yl)hexanamide: Optimized Applications


Industrial Synthesis: Carbocyclic Nucleoside Antivirals

Procurement groups developing antiviral nucleoside analogs should prioritize this compound as the key intermediate for introducing a 5-formyl or further substituted pyrimidine moiety. Its documented scalability and mild deprotection conditions (Pd/C hydrogenolysis) minimize manufacturing risk and cost, directly enabling the construction of complex 5-substituted analogs relevant to anti-HCV and other antiviral programs [1].

Scaffold Diversification via Polar Anchor

For structure-activity relationship (SAR) investigations, the compound's XLogP3 of 1.3 and dual hydrogen bond donor capacity provide a unique 'polar anchor' point for fragment-based drug design compared to the more lipophilic methoxy or methyl congeners [1]. This property is critical for targeting polar enzyme active sites where aqueous solubility is a key selection criterion.

High-Reproducibility Assay Standards

Given its confirmed high purity (98%) with vendor-supplied QC documentation, this compound is ideally suited as a negative control or scaffold reference in enzymatic or cellular assays (e.g., kinase or PRMT inhibition panels) . The QC transparency directly supports reproducible, cross-laboratory comparison essential for hit-to-lead or clinical candidate nomination processes.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside analog synthesis
Scalable intermediate with mild deprotection
Synthetic route robustness and yield
Fragment-based drug design
Polar anchor (low logP, H-bond donor)
Aqueous solubility and target engagement
Assay standard or negative control
High purity grades with QC documentation
Cross-laboratory reproducibility
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